Acetyl chloride-1-13C: A Senior Application Scientist’s Guide to Synthesis, Properties, and Strategic Application
Acetyl chloride-1-13C: A Senior Application Scientist’s Guide to Synthesis, Properties, and Strategic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Acetyl chloride-1-13C, a critical isotopic labeling reagent. We will move beyond basic data sheets to explore the causality behind its synthesis, its nuanced chemical properties, and its strategic deployment in modern research and pharmaceutical development.
Core Concepts: The Significance of Isotopic Labeling with Acetyl chloride-1-13C
Acetyl chloride-1-13C (CH₃¹³COCl) is an acetylating agent where the carbonyl carbon is the stable, non-radioactive isotope ¹³C, with an isotopic purity typically of 99 atom % ¹³C.[1] Its utility lies in the precise introduction of a mass-distinguishable tag at the acetyl group's carbonyl position. This enables researchers to track the metabolic fate of acetyl groups and to elucidate molecular structures and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The ¹³C label provides a distinct signal that can be differentiated from the natural abundance ¹²C background, making it an invaluable tool for:
-
Metabolic Flux Analysis: Tracing the incorporation of acetate into biochemical pathways.
-
Mechanism of Action Studies: Elucidating reaction mechanisms where acetylation is a key step.
-
Quantitative Analysis: Serving as an internal standard for quantifying biological molecules.[2]
-
Structural Elucidation: Probing the chemical environment of specific acetyl groups in complex molecules via ¹³C-NMR.
Physicochemical and Spectroscopic Properties
The introduction of a ¹³C isotope results in a negligible change in chemical reactivity compared to the unlabeled analogue but increases the molecular weight by one mass unit.[1] All handling and safety protocols for standard acetyl chloride must be strictly applied.
Table 1: Key Physicochemical Properties of Acetyl chloride-1-13C
| Property | Value | Source(s) |
| CAS Number | 1520-57-6 | [1][3][4] |
| Molecular Formula | CH₃¹³COCl | [3] |
| Molecular Weight | 79.49 - 79.51 g/mol | [1][3][4] |
| Appearance | Colorless, fuming liquid | [5] |
| Density | 1.118 g/mL at 25 °C | [1][3] |
| Boiling Point | 52 °C (lit.) | [1][3] |
| Melting Point | -112 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.389 (lit.) | [1] |
| Vapor Pressure | 240 mmHg at 20 °C | [1] |
| Flash Point | 5 °C (41 °F) - closed cup | [1] |
Spectroscopic Signature
-
¹³C-NMR: The carbonyl carbon (C1) is the site of isotopic enrichment. In a typical ¹³C-NMR spectrum, the carbonyl carbon of an acyl chloride resonates in the range of 160-180 ppm. For Acetyl chloride-1-13C, this would manifest as a highly intense signal in this region, confirming the position of the label.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong C=O stretching absorption band around 1800 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z corresponding to the ¹³C-isotopologue (e.g., ~79/81 depending on the chlorine isotope). A prominent fragmentation peak corresponds to the formation of the ¹³C-labeled acylium ion [CH₃¹³CO]⁺.
Synthesis of Acetyl chloride-1-13C: A Validated Protocol
The synthesis of Acetyl chloride-1-13C demands a strategy that is both high-yielding and minimizes the loss of the expensive isotopically labeled starting material. The most reliable laboratory method involves the chlorination of Acetic acid-1-¹³C. While several chlorinating agents exist (e.g., PCl₃, PCl₅, SOCl₂), thionyl chloride (SOCl₂) is often the reagent of choice.[6][7]
Expert Rationale for Reagent Selection: The primary advantage of using thionyl chloride is that the reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[7] This simplifies the purification process immensely, as these gases can be easily removed from the reaction vessel, driving the equilibrium towards the product and leaving behind the crude Acetyl chloride-1-13C, which can be purified by simple distillation. This is crucial for maximizing the recovery of the valuable labeled product.
Experimental Workflow: Synthesis from Acetic acid-1-¹³C
Caption: Synthesis workflow for Acetyl chloride-1-13C.
Step-by-Step Methodology
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, with strict adherence to all safety precautions for handling corrosive and water-reactive chemicals.[8][9]
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Reactant Charging: Place Acetic acid-1-¹³C into the round-bottom flask. For every mole of the acid, plan to use approximately 1.2 moles of thionyl chloride to ensure complete conversion.
-
Reagent Addition: Add the thionyl chloride dropwise to the acetic acid via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath may be necessary to control the rate of reaction and the evolution of HCl gas.[10]
-
Catalysis (Optional but Recommended): A catalytic amount of N,N-dimethylformamide (DMF) can be added to the acetic acid before the thionyl chloride addition. DMF reacts with SOCl₂ to form the Vilsmeier reagent, which accelerates the reaction.[6]
-
Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (the boiling point of acetyl chloride is 52°C) and maintain for 1-2 hours to drive the reaction to completion.[10] The evolution of gases should cease, indicating the end of the reaction.
-
Purification: The resulting liquid is the crude Acetyl chloride-1-13C. Purify it by fractional distillation, collecting the fraction that boils at approximately 51-52°C.[10] Protect the receiving flask from atmospheric moisture using a drying tube.[10]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere at 2-8°C.[1]
Applications in Drug Development and Research
Acetyl chloride-1-13C is a powerful reagent for introducing a stable isotope label. Its primary function is to act as a donor of a ¹³C-labeled acetyl group.
Workflow: Isotopic Labeling of a Substrate
Caption: General workflow for substrate labeling and analysis.
Field-Proven Applications:
-
Pharmaceutical Synthesis and Modification: It is used as an intermediate and acetylating agent in the synthesis of pharmaceuticals.[5][11] By using the labeled version, companies can create ¹³C-labeled versions of active pharmaceutical ingredients (APIs). These labeled APIs are essential for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise tracking of the drug and its metabolites in biological systems.
-
Probing Enzyme Mechanisms: In enzymology, acetyl-CoA is a central metabolite. Acetyl chloride-1-13C can be used to synthesize ¹³C-labeled acetyl-CoA analogues. These probes help researchers study the kinetics and mechanisms of acetyltransferase enzymes, which are important drug targets.
-
Metabolomics: By introducing ¹³C-labeled acetyl groups into cells or organisms, researchers can trace their incorporation into various metabolic pools, such as fatty acids and amino acids.[2] This provides a dynamic picture of cellular metabolism that is not achievable through simple quantification of metabolite levels.[2]
Safety and Handling: A Self-Validating System
Trustworthiness in the lab begins with safety. Acetyl chloride-1-13C is a hazardous chemical requiring strict handling protocols.
-
Flammability: Highly flammable liquid and vapor (H225).[1][4] Keep away from all sources of ignition.[8]
-
Corrosivity: Causes severe skin burns and eye damage (H314).[1][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]
-
Reactivity: Reacts violently with water (EUH014), alcohols, and amines.[3][9] All reactions and handling must be conducted under strictly anhydrous conditions.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[1][8] Recommended storage is at 2-8°C under an inert gas.[1]
-
Spill Management: In case of a spill, evacuate the area. Remove ignition sources. Use an absorbent material that does not react with the compound and dispose of it as hazardous waste.[8]
Conclusion
Acetyl chloride-1-13C is more than a mere chemical reagent; it is an enabling tool for sophisticated scientific inquiry. Its value is realized not just in its synthesis but in its intelligent application to solve complex problems in metabolic research, structural biology, and pharmaceutical development. Understanding the principles behind its synthesis, handling, and reactivity allows researchers to leverage its full potential, ensuring data integrity and advancing scientific discovery.
References
-
Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Acetyl chloride-1-13C. National Center for Biotechnology Information. Retrieved from [Link]
-
Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Acetyl chloride-1-13C (99% (CP)). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). GB2213144A - Process for the production of acetyl chloride.
-
National Institute of Standards and Technology. (n.d.). Acetyl chloride - NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride - Organic Syntheses Procedure. Retrieved from [Link]
-
Snyder, N. W., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(13), 3637–3646. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]
-
RXN Chemicals. (n.d.). Acetyl Chloride-1-13C,d3 Manufacturer Supplier. Retrieved from [Link]
-
PubChem. (n.d.). Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Schlepckow, K., & Bacher, A. (2010). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Molecules, 15(7), 4886-4908. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Harris, K. C., et al. (2009). Generation of hyperpolarized substrates by secondary labeling with [1,1-13C] acetic anhydride. Journal of the American Chemical Society, 131(17), 6272–6278. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. Retrieved from [Link]
Sources
- 1. 乙酰氯-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl chloride 1-13C | CAS 1520-57-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Acetyl chloride-1-13C | C2H3ClO | CID 12214084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [wap.guidechem.com]
